2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
CAS No.: 1040675-94-2
Cat. No.: VC11956571
Molecular Formula: C22H17F3N4O2S
Molecular Weight: 458.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040675-94-2 |
|---|---|
| Molecular Formula | C22H17F3N4O2S |
| Molecular Weight | 458.5 g/mol |
| IUPAC Name | 2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C22H17F3N4O2S/c1-31-19-9-5-2-6-14(19)17-12-18-21(26-10-11-29(18)28-17)32-13-20(30)27-16-8-4-3-7-15(16)22(23,24)25/h2-12H,13H2,1H3,(H,27,30) |
| Standard InChI Key | YMFZQBBLPZHOMC-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
| Canonical SMILES | COC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure is defined by three critical components:
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A pyrazolo[1,5-a]pyrazin heterocyclic core, which provides a rigid planar framework conducive to π-π stacking interactions with biological targets.
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A sulfanyl (-S-) linker bridging the core to an acetamide group, enhancing conformational flexibility and enabling hydrogen bonding .
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Substituents including a 2-methoxyphenyl group at position 2 of the pyrazolo[1,5-a]pyrazin ring and a 2-(trifluoromethyl)phenyl group on the acetamide nitrogen. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the methoxy group may influence electronic effects and binding affinity .
The molecular formula C22H17F3N4O2S corresponds to an average mass of 458.5 g/mol, with a monoisotopic mass of 458.102431 g/mol .
Spectroscopic Characterization
Synthesis of the compound is validated through advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR spectra confirm the presence of aromatic protons from the pyrazolo[1,5-a]pyrazin core (δ 7.5–8.5 ppm) and the methoxy group (δ 3.8 ppm).
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Mass Spectrometry (MS): High-resolution MS identifies the molecular ion peak at m/z 458.1024, consistent with the theoretical mass .
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Infrared (IR) Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-F) verify the acetamide and trifluoromethyl groups.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step protocol:
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Formation of the Pyrazolo[1,5-a]pyrazin Core: Cyclocondensation of 2-aminopyrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.
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Sulfanyl Linker Introduction: Thiolation via nucleophilic substitution using thiourea or Lawesson’s reagent .
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Acetamide Coupling: Reaction of the sulfanyl intermediate with 2-(trifluoromethyl)phenyl isocyanate in the presence of a base.
Purification and Yield
Biological Activity and Mechanisms
Anticancer Activity
Preliminary in vitro assays on related compounds show IC50 values of 1.2–5.8 μM against breast (MCF-7) and lung (A549) cancer cell lines. The methoxy group’s electron-donating effects may improve DNA intercalation or topoisomerase inhibition .
Anti-Inflammatory Properties
Analogous acetamide derivatives demonstrate COX-2 inhibition (IC50 = 0.8 μM), suggesting potential for mitigating inflammation. The trifluoromethyl group’s electronegativity may modulate enzyme active-site interactions .
Comparative Analysis with Structural Analogs
The target compound’s 2-methoxyphenyl group may confer superior metabolic stability compared to acetylated analogs, while the trifluoromethyl group enhances target affinity relative to non-fluorinated derivatives .
Future Research Directions
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In Vivo Pharmacokinetics: Assess bioavailability, half-life, and tissue distribution in rodent models.
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Target Identification: Employ proteomic profiling to elucidate kinase targets (e.g., BTK, EGFR) .
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Toxicological Studies: Evaluate hepatotoxicity and neurotoxicity in long-term exposure models.
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Structural Optimization: Explore substituent effects at the pyrazolo[1,5-a]pyrazin C-4 position to enhance potency .
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